molecular formula C42H83N5O4 B12683906 N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate CAS No. 94023-37-7

N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate

Cat. No.: B12683906
CAS No.: 94023-37-7
M. Wt: 722.1 g/mol
InChI Key: BDDLSGVYUIFSIH-UHFFFAOYSA-N
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Description

Historical Context of Polyamide-Based Surfactants

Polyamide-based surfactants have evolved significantly since the discovery of synthetic polymers like nylon in the early 20th century. Initially developed as textiles, polyamides gained attention for their mechanical robustness and chemical stability. The integration of surfactants into polyamide chemistry emerged later, driven by the need to enhance interfacial properties in applications such as water purification membranes. For instance, surfactant-assisted interfacial polymerization (IP) became a pivotal technique for tailoring polyamide membrane morphology, improving permeability and selectivity.

The development of bis-surfactants, such as Gemini surfactants, marked a milestone in surfactant design. First coined by Menger and Littau in 1991, Gemini surfactants feature two hydrophilic head groups and two hydrophobic tails connected by a spacer. These structures exhibit superior surface activity compared to conventional surfactants, enabling micelle formation at significantly lower concentrations. N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate represents a specialized subclass within this category, combining polyamide backbones with amphiphilic functionality for advanced supramolecular applications.

Structural Classification Within the Iminodiethylene Family

This compound belongs to the iminodiethylene family, characterized by a flexible ethyleneimine spacer (-NH-CH2-CH2-NH-) connecting two functional groups. Its molecular structure (C36H73N3O2) comprises:

  • Two palmitamide chains : Hydrophobic 16-carbon alkyl groups derived from palmitic acid.
  • Iminodiethylene spacer : A nitrogen-linked ethylene bridge enabling conformational flexibility.
  • Monoacetate group : A polar acetate moiety enhancing solubility and interfacial activity.

This compound’s structural duality allows it to function as a Gemini surfactant, with the spacer modulating self-assembly behavior. Unlike rigid spacers (e.g., benzene in early Gemini surfactants), the iminodiethylene group facilitates dynamic molecular arrangements, critical for forming stable micelles or vesicles under varying conditions.

Table 1: Comparison of Spacer Types in Gemini Surfactants

Spacer Type Flexibility Example Compound Key Property
Rigid (e.g., benzene) Low Menger’s original Gemini surfactants High thermal stability
Flexible (e.g., iminodiethylene) High N,N'-(Iminobis...)bispalmitamide Adaptable self-assembly in solution

Significance in Supramolecular Chemistry

In supramolecular chemistry, the compound’s amphiphilic architecture enables precise control over nanostructure formation. The palmitamide chains drive hydrophobic aggregation, while the iminodiethylene spacer and acetate group stabilize hydrophilic domains. This balance facilitates the creation of micelles, bilayers, or nanofibers, depending on concentration and solvent polarity.

Recent advances highlight its role in templating materials with nanoscale porosity. For example, surfactant-regulated interfacial polymerization techniques leverage similar compounds to synthesize polyamide membranes with uniform sub-nanometer pores, achieving exceptional solute-solute differentiation. Additionally, the compound’s biocompatibility and biodegradability, inferred from peptide amphiphile analogs, suggest potential in drug delivery systems or regenerative medicine.

The integration of sustainable synthesis methods further enhances its relevance. Biocatalytic approaches, such as acyl-phosphate mediated amidation, offer pathways to produce structurally analogous surfactants with reduced environmental impact, aligning with green chemistry principles.

Properties

CAS No.

94023-37-7

Molecular Formula

C42H83N5O4

Molecular Weight

722.1 g/mol

IUPAC Name

acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide

InChI

InChI=1S/C40H79N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(46)41-35-37(44-31-32-44)43-38(45-33-34-45)36-42-40(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h37-38,43H,3-36H2,1-2H3,(H,41,46)(H,42,47);1H3,(H,3,4)

InChI Key

BDDLSGVYUIFSIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves multiple steps, starting with the reaction of ethylenediamine with palmitoyl chloride to form N,N’-bis(palmitoyl)ethylenediamine. This intermediate is then reacted with iminobis(ethylene) to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its interactions with cellular membranes and its potential as a drug delivery agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or activity. This interaction can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Fatty Acid Chains

N,N'-(Iminodiethylene)bispalmitamide monoacetate (CAS 93918-59-3)
  • Key Difference: Retains palmitamide chains (C16) but may differ in ethyleneimino spacing, affecting flexibility and solubility .
N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate (CAS 93918-61-7)
  • Structure: Features octadec-9-enamide (C18 monounsaturated) chains.
  • Impact : The longer C18 chain and single double bond enhance hydrophobicity and lower melting points compared to C16 saturated analogs. This improves lipid membrane interaction but reduces aqueous solubility .
N,N'-[Iminobis(ethyleneiminoethylene)]bis(octadeca-9,12,15-trienamide) monoacetate (CAS 94023-41-3)
  • Structure : Incorporates octadeca-9,12,15-trienamide (C18 polyunsaturated) chains.
  • Properties :
    • Molecular Weight : 770.18 g/mol (vs. ~690–720 g/mol for C16 analogs).
    • Boiling Point : 885.7°C (significantly higher than C16 analogs due to increased chain length and unsaturation).
    • Solubility : Reduced water solubility compared to saturated analogs but enhanced compatibility with lipid-rich environments .

Variations in Backbone and Functional Groups

N-(2-Aminoethyl)stearamide monoacetate (CAS 94135-81-6)
  • Structure : Single stearamide (C18) chain with a simpler ethylenediamine backbone.
  • Hydrogen Bonding: 6 H-bond donors and 7 acceptors (vs. higher counts in polyamine analogs), affecting solubility and protein-binding capacity .
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate (CAS 53505-74-1)
  • Structure: Extended propylamino backbone with stearamide.
  • Functionality : Increased amine groups enhance cationic character, improving interaction with negatively charged biological membranes .

Physicochemical Properties

Property Target Compound (C16) CAS 93918-61-7 (C18:1) CAS 94023-41-3 (C18:3)
Molecular Weight ~690–720 g/mol (estimated) ~750 g/mol (estimated) 770.18 g/mol
Boiling Point Not reported Not reported 885.7°C
Flash Point Not reported Not reported 489.4°C
Hydrogen Bond Donors ~6–8 (estimated) ~6–8 (estimated) 5 (reported)

Functional Implications

  • Drug Delivery : C16 analogs (e.g., CAS 93918-66-2) balance hydrophobicity and solubility, making them ideal for encapsulating hydrophobic drugs. Polyunsaturated analogs (e.g., CAS 94023-41-3) may enhance targeting to lipid-rich tissues .
  • Thermal Stability : Higher boiling points in C18 polyunsaturated compounds suggest utility in high-temperature industrial processes .
  • Toxicity: Limited hazard data are available, but all compounds likely require standard organic compound handling protocols .

Biological Activity

N,N'-(Iminobis(ethyleneiminoethylene))bispalmitamide monoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two palmitamide groups linked by an iminobis(ethyleneimino) moiety. This structure contributes to its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory activity. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Case Study : In a recent study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-α levels by approximately 40% compared to untreated controls.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may have potential as an anticancer agent, although further research is necessary to elucidate its mechanism of action.

The proposed mechanisms underlying the biological activities of this compound include:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Cytokine Modulation : The compound may influence signaling pathways involved in inflammation, thereby modulating cytokine production.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

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